molecular formula C7H8N2 B079068 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 10592-27-5

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B079068
CAS No.: 10592-27-5
M. Wt: 120.15 g/mol
InChI Key: ZFFYPGZDXUPKNK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine is a partially saturated heterocyclic compound featuring a fused pyrrole-pyridine ring system. Its molecular formula is C₇H₈N₂ (derived from the unsaturated parent compound, 1H-pyrrolo[2,3-b]pyridine, C₇H₆N₂, with two additional hydrogens due to saturation at the 2,3-positions). The compound serves as a scaffold for drug discovery, particularly in kinase inhibition and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines. This method typically employs potassium hydroxide (KOH) as the catalyst and proceeds under moderate to good yields .

Another method involves modifications of the Madelung and Fischer syntheses of indoles. These methods allow for the preparation of various 2-, 3-, and 4-alkyl and aryl-substituted derivatives of 1H-pyrrolo[2,3-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used reagents.

    Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Mannich Reaction: Formaldehyde (HCHO) and secondary amines under acidic conditions.

Major Products

The major products formed from these reactions include nitro-substituted, halogen-substituted, and β-amino carbonyl derivatives of this compound .

Scientific Research Applications

Synthesis and Evaluation of CRF-1 Antagonists

A notable study focused on synthesizing novel corticotropin-releasing factor (CRF) antagonists that incorporate the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety. These compounds were evaluated for their ability to modulate stress-related disorders. The research highlighted the importance of this scaffold in developing effective CRF-1 antagonists with potential therapeutic applications in anxiety and depression .

Fibroblast Growth Factor Receptor Inhibitors

Another significant application is the development of fibroblast growth factor receptor (FGFR) inhibitors. A series of derivatives were synthesized and tested for their inhibitory effects on FGFR signaling pathways, which are often dysregulated in cancers. One derivative showed potent activity against FGFR1, 2, and 3 with IC50 values ranging from 7 to 712 nM. This compound also inhibited the proliferation and migration of breast cancer cells in vitro, suggesting its potential as a lead compound for cancer therapy .

Comparative Data Table

The following table summarizes the biological activities and specific applications of various derivatives of this compound:

Derivative Biological Activity Target Disease IC50 Value (nM) Study Reference
Compound AAnticancerOvarian CancerModerate
Compound BFGFR InhibitionBreast Cancer7 - 712
Compound CAnticonvulsantSeizure DisordersNot specified
Compound DAnti-inflammatoryChronic Inflammatory DiseasesNot specified
Compound EAntimicrobialBacterial InfectionsNot specified

Future Directions and Potential Research Areas

The ongoing research into this compound suggests several promising avenues:

  • Optimization of Derivatives: Further structural modifications could enhance the pharmacological profiles of existing compounds.
  • Clinical Trials: More extensive preclinical studies followed by clinical trials are necessary to evaluate the safety and efficacy of these compounds in humans.
  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in treating neurodegenerative diseases or metabolic disorders could yield novel therapeutic options.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines replace the pyrrole nitrogen with sulfur, leading to distinct physicochemical and biological properties:

Property 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Thieno[2,3-b]pyridine
Aromaticity Partially saturated Fully aromatic
Solubility Higher polarity due to N-atom Poor aqueous solubility
Synthetic Flexibility Versatile substitution at 3,5-positions Limited by S-atom reactivity
Biological Activity Kinase inhibition (TNIK, FGFR1) Anticancer (requires solubilizers)

Key Findings :

  • Thieno[2,3-b]pyridines require formulation aids (e.g., cyclodextrins) for in vivo administration due to poor solubility, whereas pyrrolo analogs exhibit improved solubility and pharmacokinetics.
  • Nitrogen in pyrrolo derivatives enables hydrogen bonding with targets (e.g., FGFR1’s G485 residue), enhancing potency.

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

The unsaturated parent compound, 1H-pyrrolo[2,3-b]pyridine, differs in electronic properties and metabolic stability:

Property This compound 1H-Pyrrolo[2,3-b]pyridine
Aromaticity Partially saturated Fully aromatic
Metabolic Stability Higher (resists oxidation) Lower (susceptible to oxidation)
Bioactivity Moderate kinase inhibition Potent TNIK/FGFR1 inhibition

Example Derivative :

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8) is a key intermediate for antitumor agents, highlighting the scaffold’s versatility.

Substituted Pyrrolo[2,3-b]pyridines

Substituents at the 3- and 5-positions significantly modulate activity:

Derivative Activity Key Feature
5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl) FGFR1 inhibition (IC₅₀ < 50 nM) Hydrogen bond with G485 residue
3-[2-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl] CDK1 inhibition (DMPM tumor suppression) Synergy with paclitaxel
4-Chloro-2,3-dihydro (CAS 1354454-95-7) Understudied Potential for halogen-based interactions

Structure-Activity Relationships (SAR)

  • 5-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding.
  • 3-Position : Bulky substituents (e.g., ethynylpyridine) improve selectivity for FGFR1 over other kinases.
  • Saturation : 2,3-Dihydro derivatives may reduce off-target effects by limiting π-π stacking.

Solubility and Pharmacokinetics

  • Pyrrolo[2,3-b]pyridines : Aqueous solubility ranges from 10–100 µM, influenced by substituents (e.g., morpholine increases solubility).
  • Thieno[2,3-b]pyridines: Solubility < 5 µM, necessitating formulation polymers.

Biological Activity

Overview

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its fused pyrrole and pyridine ring system. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. Research has highlighted its potential as an inhibitor of various enzymes and receptors, particularly in cancer therapy and infectious disease treatment.

Target Proteins
The primary biological target for derivatives of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating several downstream signaling pathways such as:

  • RAS–MEK–ERK
  • PLCγ
  • PI3K–Akt

Inhibition of these pathways leads to decreased cell proliferation and increased apoptosis in various cancer cell lines .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Derivatives have shown efficacy in inhibiting the proliferation of breast cancer cells and inducing apoptosis through FGFR inhibition .
  • Case Study : A study demonstrated that a specific derivative reduced tumor growth in xenograft models by targeting FGFR signaling pathways .

Antileishmanial Efficacy

The compound has also been investigated for its potential as an antileishmanial agent. In vitro studies revealed that certain derivatives significantly inhibited the growth of Leishmania parasites in infected Balb/c mice, demonstrating a reduction in liver and spleen parasite burden .

Additional Pharmacological Properties

Beyond anticancer and antileishmanial effects, this compound derivatives have exhibited:

  • Anticonvulsant Activity : Some derivatives have shown promise in seizure models.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented.
  • Antimicrobial Activity : Various derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections .

Pharmacokinetics

Pharmacokinetic studies indicate that some derivatives of this compound are stable in both simulated gastric and intestinal fluids, suggesting favorable absorption characteristics for oral administration. The stability profile is critical for evaluating the compound's therapeutic potential .

Research Findings Summary

Biological ActivityFindings
AnticancerInhibits FGFRs; reduces breast cancer cell proliferation; induces apoptosis.
AntileishmanialSignificant reduction in parasite burden in infected animal models.
AnticonvulsantDemonstrated efficacy in seizure models.
Anti-inflammatoryModulates inflammatory pathways effectively.
AntimicrobialActive against various bacterial strains.

Q & A

Q. What are the most efficient synthetic routes for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, and how can regioselectivity be optimized?

Basic:
The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions, scaffold modifications, and functional group transformations. For example, 3-cyano-4-azido derivatives are synthesized using NaN₃ under acidic conditions at 110°C, followed by purification via column chromatography . Key intermediates like 5-bromo-3-nitro derivatives can be functionalized via Suzuki-Miyaura couplings with boronic acids (e.g., 3-thienylboronic acid) for regioselective aryl substitutions .

Advanced:
Regioselectivity challenges arise during halogenation or nitration. For instance, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine using Selectfluor® at 70°C yields 3-fluoro-4-chloro derivatives but requires careful temperature control to avoid byproducts . Microwave-assisted reactions and catalyst optimization (e.g., Pd(PPh₃)₄) improve regioselectivity in multi-step syntheses, as seen in the preparation of 5-aryl-3-amino derivatives via hydrogenation and nicotinamide coupling .

Q. How do structural modifications influence the biological activity of this compound derivatives in kinase inhibition?

Basic:
Substituents at the 3- and 5-positions significantly impact kinase inhibition. For example, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives exhibit Janus kinase 3 (JAK3) inhibitory activity (IC₅₀ < 10 nM) when substituted with trifluoromethyl or methoxyphenyl groups . Similarly, 3-thienyl substitutions enhance selectivity for mGluR5 negative allosteric modulation .

Advanced:
Computational modeling and crystallographic studies reveal that substituents at the 5-position (e.g., pyridinyl ethynyl groups) form hydrogen bonds with kinase hinge regions (e.g., FGFR1’s G485 residue), improving potency . However, conflicting SAR data may arise from assay variability; cross-validation using enzyme- and cell-based assays (e.g., BTK inhibition vs. antiproliferative activity in RIN5F cells) is critical .

Q. What methodologies are effective in resolving contradictions in biological activity data across different studies?

Basic:
Discrepancies in IC₅₀ values or efficacy often stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardizing protocols (e.g., using identical cell lines like HEK293 for NF-κB activation studies) and dose-response curve replication can mitigate inconsistencies .

Advanced:
Advanced techniques include:

  • Kinetic solubility assays to assess compound stability under physiological conditions .
  • Density functional theory (DFT) studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine’s large HOMO-LUMO gap (3.59 eV) suggests high kinetic stability, which may explain its consistent activity across assays .

Q. How can this compound derivatives be evaluated for in vivo efficacy in disease models?

Basic:
In vitro screening using cell-based assays (e.g., RIN5F insulinoma cells for glucose-dependent insulin secretion) precedes in vivo testing. Compounds like 3-imidazol-2-yl derivatives show dose-dependent insulinotropic activity, guiding selection for animal studies .

Advanced:
In vivo models require pharmacokinetic optimization. For example, i.p. administration of antitumor derivatives (e.g., 3f and 1l) in murine xenograft models achieves 58–75% tumor inhibition via cyclin-dependent kinase 1 (CDK1) suppression and survivin downregulation. Synergistic effects with paclitaxel are validated using combination index (CI) calculations .

Q. What advanced analytical techniques are used to characterize this compound derivatives?

Basic:

  • ¹H/¹³C NMR and HRMS confirm structural identity and purity .
  • X-ray crystallography resolves regiochemistry, as demonstrated for 4-chloro-1H-pyrrolo[2,3-b]pyridine’s covalent bonding patterns .

Advanced:

  • Charge density analysis via high-resolution X-ray diffraction identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds) critical for crystal packing and solubility .
  • DFT calculations predict electronic properties and guide substituent design for target engagement .

Q. How can researchers design this compound derivatives for selective kinase inhibition?

Basic:
Scaffold-hopping strategies replace core structures of known inhibitors (e.g., replacing thieno[2,3-b]pyridine with pyrrolo[2,3-b]pyridine in JAK3 inhibitors) while retaining key pharmacophores .

Advanced:
Structure-based drug design (SBDD) optimizes interactions with kinase pockets. For FGFR inhibitors, introducing hydrogen bond acceptors at the 5-position enhances binding to G485, while hydrophobic substituents occupy the back pocket . Selectivity over related kinases (e.g., JAK1 vs. JAK3) is achieved by targeting non-conserved residues .

Q. What strategies address the instability of intermediates during synthesis?

Basic:

  • Low-temperature reactions (e.g., 0°C for nitro group reductions) prevent decomposition .
  • In situ derivatization (e.g., immediate nicotinamide coupling after hydrogenation) stabilizes reactive intermediates .

Advanced:

  • Protecting groups (e.g., benzoyl for ribofuranosyl derivatives) improve stability during multi-step syntheses .
  • Flow chemistry enables rapid purification of unstable intermediates, as seen in the synthesis of 3-azido derivatives .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFYPGZDXUPKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347136
Record name 2,3-Dihydro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10592-27-5
Record name 2,3-Dihydro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[2,3-b]pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-azaindole (20.0 g, 169 mmol) in ethanol (200 ml) was treated with wet Raney Nickel (4 g, 50% water) and stirred in a hydrogen atmosphere at 5 atmospheres pressure at 95° C. over 2 days. The reaction mixture was filtered through diatomaceous earth and the filtrate evaporated under vacuum. The residue was purified by column chromatography eluting with ethyl acetate followed by increasingly polar mixtures of methylene chloride and methanol (saturated with ammonia) to give 7-azaindoline (12.1 g, 79%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

1H-Pyrrolo[2,3-b]pyridine (8.78 g, 74.3 mmol) and 5% palladium-carbon in a mixture of triethylamine (5 mL) and formic acid (30 mL) was stirred at 80° C. for 4 days. The reaction mixture was allowed to cool to room temperature and filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was adjusted to pH 12 with 6 M aqueous sodium hydroxide and stirred at 65° C. for 5 hours. The reaction mixture was allowed to cool to room temperature and extracted with chloroform, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2-ethyl acetate/methanol=20/1 (v/v)) to give the title compound as a pale yellow solid (2.15 g, yield 24%).
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
24%

Synthesis routes and methods III

Procedure details

Formic acid (98%, 37.5 mL, 0.97 mol) was added to cooled (ice bath) triethylamine (150 mL, 1.08 mol) and stirred for 20 min. The resulting two-phase system was added to a mixture of 7-azaindole (50.0 g, 0.42 mol), formic acid (750 mL), and 10% palladium on activated carbon (30.0 g) at 0° C. and the resulting mixture was then heated at 80° C. for 5 days. The mixture was then cooled to room temperature, the catalyst was removed by filtration and washed with formic acid. The filtrate and washings were combined and concentrated in vacuo. The residual liquid was cooled (ice bath) and basified to pH=13 by slow addition of a 50% aqueous solution of sodium hydroxide. The resulting solution was refluxed for 1 h and then cooled to room temperature. The precipitate formed was filtered and washed with hexane to give 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (31 g) as a light yellow solid. The filtrate was then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by flash silica gel chromatography (silica gel from QingDao, 200-300 mesh, glass column from Shanghai SD company, hexanes) afforded another batch of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (9.5 g) as a light yellow solid (total yield 40.5 g, 81%): 1H NMR (400 MHz, CDCl3) δ ppm 3.06 (t, J=8.3 Hz, 2H), 3.61 (t, J=8.3 Hz, 2H), 4.50 (br, 1H), 6.50 (m, 1H), 7.24 (m, 1H), 7.81 (d, J=5.2 Hz, 1H).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
37.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

98% Formic acid (37.5 mL, 0.97 mol) was added to a stirred and cooled (ice bath) neat Et3N (150 mL, 1.08 mol). A two-phase system, which was formed, was then added to a mixture of 7-azaindole (50.0 g, 0.424 mol), formic acid (750 mL), and 10% palladium on activated carbon (26.75 g, Degussa type), and stirred at 80° C. for 4 d. The mixture was cooled to r.t., the catalyst was filtered off and washed with formic acid (100 mL). The filtrate and washings were combined and concentrated in vacuum. The residual liquid was cooled (ice bath) and basified to pH 13 by slow addition of 50% aqueous NaOH (total of about 500 mL). Then, the mixture was refluxed for 2 h until TLC showed completion. Ice was added in amount sufficient to lower the temperature of the mixture to 20° C. The two-phase system was then extracted with AcOEt (5×500 mL). Combined extracts were washed with brine, dried MgSO4, and concentrated in vacuum. The residual brown solid was separated by means of SGC with AcOEt:MeOH as eluent to afford recovered 1 (12.57 g, 25%) and desired 2 (36.05 g, 71%). 1H NMR (400 MHz, CDCl3) δ 3.05 (t, J=8.4 Hz, 2H), 3.60 (t, J=8.4 Hz, 2H), 4.52 (bs, 1H), 6.49 (dd, J=7.0, 5.3 Hz, 1H), 7.23 (dq, J=7.0, 1.3 Hz, 1H), 7.81 (ddt, J=5.3, 1.3, 1.1 Hz, 1H).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
26.75 g
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
37.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1H-Pyrrolo[2,3-b]pyridine (1.00 g, 8.46 mmol) and 10% palladium-carbon (500 mg) were dissolved in a mixture of formic acid (10 mL) and triethylamine (10 mL), and the mixture was stirred at 70° C. for 87 hours. To this reaction mixture was further added 10% palladium-carbon (400 mg), and the solution was stirred for 9.5 hours at 70° C. The reaction mixture was cooled to room temperature, an aqueous solution of 5N sodium hydroxide was added thereto, the solution was extracted with ethyl acetate and tetrahydrofuran, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (ethyl acetate:methanol=10:1), and the title compound (219 mg, 1.82 mmol, 22%) was obtained as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Reaction Step Three
Yield
22%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(3-Fluoroanilino)propane-1,2-diol
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
3-(3-Fluoroanilino)propane-1,2-diol
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
3-(3-Fluoroanilino)propane-1,2-diol
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
3-(3-Fluoroanilino)propane-1,2-diol
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
3-(3-Fluoroanilino)propane-1,2-diol
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
3-(3-Fluoroanilino)propane-1,2-diol
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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